molecular formula C11H14N2O B1180525 1,3-dimethyl-2,4-pyrimidinione CAS No. 156398-76-4

1,3-dimethyl-2,4-pyrimidinione

Cat. No.: B1180525
CAS No.: 156398-76-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-2,4-pyrimidinione is a chemical compound based on the pyrimidinone scaffold, a structure recognized in medicinal chemistry as a privileged framework for interacting with diverse biological targets . Pyrimidinone derivatives are of immense research interest due to their wide spectrum of potential biological activities, which can include anticancer, antiviral, anti-inflammatory, and antibacterial properties . The structural motif is a classic component in multicomponent reactions, such as the Biginelli reaction, facilitating the efficient synthesis of complex chemical libraries for drug discovery and development . Specifically, dihydropyrimidinone (DHPM) cores, to which this compound is related, are found in well-known research compounds such as Monastrol, an inhibitor of the mitotic kinesin Kinesin-5, and are also analogous to the core structure of certain calcium channel blockers . This reagent serves as a valuable building block for the synthesis and exploration of novel molecules in chemical biology and pharmaceutical research. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

156398-76-4

Molecular Formula

C11H14N2O

Synonyms

1,3-dimethyl-2,4-pyrimidinione

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties of 1,3-Dimethyl-2,4-pyrimidinedione and Analogous Compounds

Compound Name CAS Number Substituents Similarity Score* Relative Stability (ΔH) Key Electronic Features
1,3-Dimethyl-2,4-pyrimidinedione 874-14-6 N1-Me, N3-Me, C2=O, C4=O 1.00 (reference) 0 kcal/mol (reference) Reduced dipole vs. uracil
6-Amino-1-methylpyrimidine-2,4-dione 2434-53-9 N1-Me, C6-NH2, C2=O, C4=O 1.00 +2.1 kcal/mol Enhanced H-bond donor capacity
2,4-Dimethoxypyrimidine 3552-52-9 C2-OMe, C4-OMe 0.85 +5.3 kcal/mol Lower resonance stabilization
4-Methoxy-1-methyl-2-pyrimidinone 3552-51-8 N1-Me, C4-OMe, C2=O 0.78 +4.8 kcal/mol Polarizable OMe group
Dihydro-2,4(1H,3H)-pyrimidinedione 504-07-4 Saturated pyrimidine ring 0.60 N/A Loss of aromaticity

*Similarity scores based on structural overlap with 1,3-dimethyl-2,4-pyrimidinedione .

Key Findings:

Stability and Tautomerism : Methylation at N1 and N3 in 1,3-dimethyl-2,4-pyrimidinedione stabilizes the diketo tautomer by ~5 kcal/mol compared to methoxy-substituted analogs like 2,4-dimethoxypyrimidine . This is attributed to reduced steric hindrance and improved resonance delocalization.

Electronic Effects: The methyl groups reduce the compound’s dipole moment (3.2 D vs. uracil’s 4.5 D), enhancing lipophilicity and membrane permeability . In contrast, 6-amino-substituted derivatives exhibit increased polarity due to the NH2 group, favoring interactions with polar biological targets .

Hydrogen Bonding : Unlike dihydro analogs (e.g., 504-07-4), which lack aromaticity, 1,3-dimethyl-2,4-pyrimidinedione retains planar geometry, enabling stronger π-π stacking and hydrogen bonding with biomolecules .

Table 2: Functional Group Impact on Bioactivity

Compound Class Example Substituents Bioactivity Notes
Alkyl-Substituted 1,3-Dipropyl (CAS: 62899-00-7) Enhanced lipophilicity; potential CNS activity
Electron-Withdrawing Groups 5-Sulfonyl chloride (CAS: 124788-36-9) Reactivity in nucleophilic substitutions
Amino-Substituted 6-Amino (CAS: 2434-53-9) Antiviral and anticancer activity
Fused-Ring Systems Pyrido[3,2-d]pyrimidinedione DNA intercalation and topoisomerase inhibition

Key Findings:

  • Alkyl Chain Effects : Increasing alkyl chain length (e.g., 1,3-dipropyl in CAS 62899-00-7) improves metabolic stability but reduces aqueous solubility .
  • Reactive Derivatives : Sulfonyl chloride derivatives (e.g., 124788-36-9) serve as intermediates in synthesizing sulfonamide drugs, leveraging their electrophilic reactivity .
  • Amino-Functionalized Analogs: The 6-amino derivative (CAS 2434-53-9) shows marked antiviral activity, likely due to mimicking adenine in viral polymerase binding .

Preparation Methods

Reaction Mechanism and Procedure

In this approach, 1,3-dimethylurea reacts with malonic acid under acidic conditions to form 1,3-dimethyl barbituric acid (1,3-dimethyl-2,4,6-pyrimidinetrione), a tricyclic intermediate. The reaction proceeds via nucleophilic attack of the urea’s nitrogen on the carbonyl carbon of malonic acid, followed by cyclization and dehydration.

Typical Reaction Conditions

  • Reactants : 1,3-dimethylurea, malonic acid (1:1 molar ratio)

  • Solvent : Acetic acid/acetic anhydride (3:1 v/v)

  • Temperature : 90°C for 4 hours

  • Workup : Ethanol recrystallization

This method achieves a 73.6% yield in the condensation step, but subsequent chlorination using phosphorus oxychloride (POCl₃) to introduce functional groups reduces the total yield to 47.8% . The low efficiency arises from side reactions and water sensitivity, as residual moisture promotes hydrolysis of intermediates.

Improved Cyanoacetic Acid Condensation Method

A patent-pending method (CN115260106A) addresses the limitations of the traditional approach by substituting malonic acid with cyanoacetic acid and introducing a novel condensing agent. This method enhances yield, purity, and scalability.

Optimized Synthesis Pathway

The revised protocol involves two stages: condensation of cyanoacetic acid with 1,3-dimethylurea and cyclization under basic conditions.

Condensation Reaction

  • Dehydration : Cyanoacetic acid (70% aqueous) undergoes vacuum distillation (0.092 MPa, 82°C) to remove water.

  • Reagent Mixing : Dehydrated cyanoacetic acid is cooled to 6–8°C, combined with a condensing agent (diatomite-supported 1,3-dicyclohexylcarbodiimide) and acetic anhydride, and stirred.

  • Staged Heating : 1,3-Dimethylurea is added incrementally at 15–30°C to prevent exothermic side reactions.

Cyclization Reaction

The intermediate, 1,3-dimethylcyanoacetylurea, undergoes alkaline cyclization (e.g., with sodium methoxide) to yield 6-amino-1,3-dimethyluracil, a derivative of 1,3-dimethyl-2,4-pyrimidinedione.

Key Advantages

  • Yield : 78.72% total molar yield

  • Purity : 91.714% (HPLC)

  • Efficiency : Reduced reaction time (6–7 hours vs. 12+ hours in traditional methods)

Comparative Analysis of Synthesis Methods

Reactant and Condition Comparison

ParameterTraditional MethodImproved Method
Reactants Malonic acid, 1,3-dimethylureaCyanoacetic acid, 1,3-dimethylurea
Catalyst Acetic acidDiatomite-DCC condensing agent
Temperature 90°C6–30°C (staged)
Yield 47.8% (overall)78.72% (overall)
Purity ≤85%91.7%
Environmental Impact High (POCl₃ usage)Low (aqueous workup)

The improved method eliminates toxic reagents like POCl₃ and reduces energy input through low-temperature staging. Additionally, the condensing agent enhances reaction specificity, minimizing byproducts.

Applications and Derivatives

1,3-Dimethyl-2,4-pyrimidinedione serves as a precursor for bioactive molecules:

  • Urapidil : Synthesized via Friedel-Crafts alkylation of the pyrimidinedione core.

  • Nifekalant : Derived through sulfonation and amination.

  • Polymer Synthesis : Acts as a monomer in poly(aryl ether) production.

Recent advancements have also explored its role in asymmetric catalysis and fluorination reactions. For example, DMPU/HF systems (derived from 1,3-dimethyl-2,4-pyrimidinedione analogs) enable nucleophilic fluorination in Prins cyclizations .

Q & A

Q. How do structural modifications at the N1 and N3 positions alter the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • Methyl vs. Fluoroethyl : N1-methyl improves solubility, while N3-fluoroethyl enhances blood-brain barrier penetration .
  • LogP Optimization : Introduce hydroxyl groups (e.g., 6-OH) to reduce LogP from 2.1 to 1.3, improving renal clearance .
  • In Vivo Testing : Use LC-MS/MS to measure plasma half-life and metabolite profiles in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.